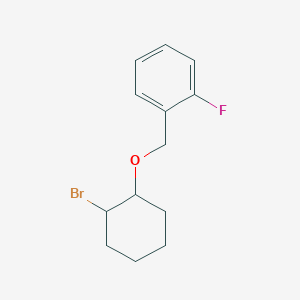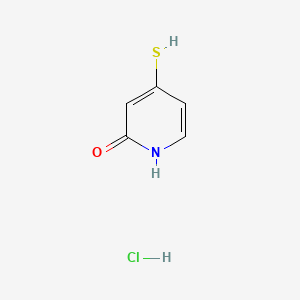
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and a bromocyclohexyl group connected via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene typically involves the following steps:
Bromination of Cyclohexane: Cyclohexane is brominated to form 2-bromocyclohexane using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 2-Bromocyclohexyl Methanol: 2-Bromocyclohexane is then reacted with formaldehyde in the presence of a base to form 2-bromocyclohexyl methanol.
Etherification: The final step involves the reaction of 2-bromocyclohexyl methanol with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of 1-(((2-Hydroxycyclohexyl)oxy)methyl)-2-fluorobenzene, 1-(((2-Cyanocyclohexyl)oxy)methyl)-2-fluorobenzene, or 1-(((2-Aminocyclohexyl)oxy)methyl)-2-fluorobenzene.
Oxidation: Formation of 1-(((2-Oxocyclohexyl)oxy)methyl)-2-fluorobenzene or 1-(((2-Carboxycyclohexyl)oxy)methyl)-2-fluorobenzene.
Reduction: Formation of 1-(((Cyclohexyloxy)methyl)-2-fluorobenzene.
Scientific Research Applications
1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-4-fluorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
Uniqueness: 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16BrFO |
|---|---|
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[(2-bromocyclohexyl)oxymethyl]-2-fluorobenzene |
InChI |
InChI=1S/C13H16BrFO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
InChI Key |
OWJDMPYALSDQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)


![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)


![4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13479564.png)


![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)


